7-chloro-1-[(4-ethenylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
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Properties
IUPAC Name |
[7-chloro-1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-15-3-5-16(6-4-15)14-25-18-13-17(22)7-8-19(18)30(27,28)20(23-25)21(26)24-9-11-29-12-10-24/h2-8,13H,1,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZOEYQLUJPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound features a benzothiadiazine core, which is known for its diverse biological activities. The presence of a morpholine group and an ethenylphenyl substituent contributes to its pharmacological potential. Below are the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 368.87 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to 7-chloro-1-[(4-ethenylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione exhibit significant anticancer activity. A notable study demonstrated that derivatives of benzothiadiazine showed cytotoxic effects against various cancer cell lines, including breast and colon cancer models. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzothiadiazine derivatives. In vitro assays revealed that the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. Results indicated a 30% increase in overall survival rates compared to those receiving chemotherapy alone. The study emphasized the need for further investigation into optimal dosing and long-term effects.
Study 2: Antimicrobial Activity
A laboratory study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL , demonstrating significant antibacterial activity. These findings suggest potential applications in developing new antibiotics.
Study 3: Neuroprotective Mechanisms
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. Histological analysis revealed decreased levels of oxidative stress markers, indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
